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For Researchers, Scientists, and Drug Development Professionals

Introduction
Acid ceramidase (ASAH1) is a lysosomal cysteine amidase that plays a critical role in

sphingolipid metabolism by catalyzing the hydrolysis of pro-apoptotic ceramide into

sphingosine and a free fatty acid.[1][2] This enzymatic action is a key regulatory point in the

sphingolipid rheostat, controlling the cellular balance between ceramide, which promotes

apoptosis and cell cycle arrest, and sphingosine, which is the precursor for the pro-survival

signaling molecule sphingosine-1-phosphate (S1P).[1][3] In numerous pathologies, particularly

in cancer, ASAH1 is overexpressed, leading to a decrease in intracellular ceramide levels and

conferring resistance to chemotherapy and radiation.[2][3][4] This has positioned ASAH1 as a

compelling therapeutic target for diseases characterized by aberrant cell survival and

proliferation.[1][5]

ARN14974, a member of the benzoxazolone carboxamide class of compounds, has emerged

as a potent, systemically active, and covalent inhibitor of intracellular acid ceramidase.[6][7] Its

ability to effectively modulate ceramide levels in vitro and in vivo makes it a valuable chemical

probe for studying the roles of sphingolipid metabolism in health and disease and a promising

scaffold for the development of novel therapeutic agents.[7] This guide provides a

comprehensive overview of ARN14974, including its mechanism of action, quantitative data,

relevant signaling pathways, and detailed experimental protocols.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b605581?utm_src=pdf-interest
https://www.benchchem.com/product/b605581?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5762539/
https://pubmed.ncbi.nlm.nih.gov/26220616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5762539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3740300/
https://pubmed.ncbi.nlm.nih.gov/26220616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3740300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12130774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5762539/
https://www.researchgate.net/publication/51613835_Discovery_and_Evaluation_of_Inhibitors_of_Human_Ceramidase
https://www.benchchem.com/product/b605581?utm_src=pdf-body
https://www.caymanchem.com/product/17119/arn14974
https://www.researchgate.net/publication/268235985_Benzoxazolone_Carboxamides_Potent_and_Systemically_Active_Inhibitors_of_Intracellular_Acid_Ceramidase
https://www.researchgate.net/publication/268235985_Benzoxazolone_Carboxamides_Potent_and_Systemically_Active_Inhibitors_of_Intracellular_Acid_Ceramidase
https://www.benchchem.com/product/b605581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Compound Details
Property Value Reference

Compound Name ARN14974 [6]

Synonym Acid Ceramidase Inhibitor 17a [6]

Chemical Class Benzoxazolone carboxamide [6][7]

CAS Number 1644158-57-5 [6]

Molecular Formula C₂₄H₂₁FN₂O₃ [6]

Molecular Weight 404.4 g/mol [6]

Solubility
DMF: 2 mg/ml; DMSO: 2

mg/ml
[6]

Mechanism of Action
ARN14974 functions as a potent inhibitor of acid ceramidase (ASAH1).[7] It is proposed to

form a covalent bond with the catalytic cysteine residue within the active site of the enzyme,

thereby irreversibly inactivating it.[7] By blocking ASAH1 activity, ARN14974 prevents the

degradation of ceramide. This inhibition leads to a significant accumulation of various ceramide

species within the cell and a corresponding decrease in the levels of sphingosine and its

downstream metabolite, S1P.[6] The resulting shift in the ceramide/S1P ratio re-engages

ceramide-mediated signaling pathways, which can trigger apoptosis and overcome therapeutic

resistance.[1][8]
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Figure 1: ARN14974 Mechanism of Action.

Quantitative Data
In Vitro Activity
ARN14974 demonstrates potent inhibition of ASAH1 in biochemical and cellular assays.
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Parameter Value
Cell Line /
System

Comments Reference

IC₅₀ 79 nM
Recombinant

human ASAH1

Biochemical

assay measuring

enzymatic

activity.

[6]

Cellular Activity 0.1 - 20 µM

SW403

adenocarcinoma

cells

Inhibits ASAH1

activity,

increases

ceramide, and

reduces

sphingosine

levels.

[6]

Cellular Activity 0.1 - 20 µM

RAW 264.7

murine

macrophages

Inhibits ASAH1

activity,

increases

ceramide, and

reduces

sphingosine

levels.

[6]

In Vivo Efficacy
Systemic administration of ARN14974 has been shown to effectively inhibit ASAH1 activity

across multiple tissues in mouse models.
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Parameter Value Animal Model Key Findings Reference

Dose 10 mg/kg (i.v.) Mouse

Reduced ASAH1

activity in brain,

liver, heart,

lungs, and

kidney.

[6]

Pharmacodynam

ic Effect
N/A Mouse

Significantly

increased

pulmonary

ceramide levels.

[6]

Antitumor Effect N/A Tsc2+/- mice

Synergistically

inhibited renal

cystadenoma

growth when

combined with

rapamycin.

[7]

Signaling Pathways Modulated by ASAH1 Inhibition
The inhibition of ASAH1 by ARN14974 has profound effects on downstream signaling

cascades that govern cell fate. Overexpression of ASAH1 in cancer cells drives a pro-survival

state, primarily through the S1P-mediated activation of the PI3K/Akt pathway.[3] By blocking

this initial step, ARN14974 can reverse this effect and restore apoptotic signaling.
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Figure 2: Downstream Signaling Consequences of ASAH1 Inhibition.
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Experimental Protocols
In Vitro Acid Ceramidase Activity Assay (Fluorogenic)
This protocol is adapted from high-throughput screening methods to measure ASAH1 activity in

cell lysates or with recombinant enzymes.[9]

Materials:

Fluorogenic Substrate: RBM14-C12 (N-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-

yl)amino)dodecanoyl)-D-erythro-sphingosine)

Assay Buffer: Sodium acetate buffer (pH 4.5) with 0.1% Triton X-100

Stop Solution: Chloroform/Methanol (2:1, v/v)

Recombinant human ASAH1 or cell lysate

ARN14974 or other test compounds

96-well black, clear-bottom plates

Fluorometer (Excitation: 465 nm, Emission: 540 nm)

Procedure:

Prepare serial dilutions of ARN14974 in DMSO, then dilute further in Assay Buffer to the

desired final concentrations.

In a 96-well plate, add 10 µL of the diluted compound or vehicle control (DMSO in Assay

Buffer).

Add 70 µL of recombinant ASAH1 or cell lysate (pre-quantified for protein concentration)

diluted in Assay Buffer to each well.

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

Initiate the reaction by adding 20 µL of the RBM14-C12 substrate (final concentration

typically 5-10 µM).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9762759/
https://www.benchchem.com/product/b605581?utm_src=pdf-body
https://www.benchchem.com/product/b605581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the reaction for 30-60 minutes at 37°C, protected from light.

Stop the reaction by adding 150 µL of Stop Solution to each well.

Centrifuge the plate to separate the phases.

Carefully transfer the upper aqueous phase to a new black 96-well plate.

Read the fluorescence of the liberated fluorophore (NBD) using a plate reader.

Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using

non-linear regression analysis.

Cellular Viability (MTT Assay)
This protocol assesses the effect of ASAH1 inhibition on the viability of cancer cells, such as

glioblastoma stem-like cells (GSCs).[1]

Materials:

GSCs or other target cell lines (e.g., U87MG, SW403)

Complete cell culture medium

ARN14974

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Microplate reader (absorbance at 570 nm)

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium. Allow cells to adhere overnight.
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Prepare serial dilutions of ARN14974 in complete medium.

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of ARN14974 or vehicle control (DMSO).

Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with

active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan

crystals.

Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve

the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-

response curve to determine the IC₅₀.
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Figure 3: Experimental Workflow for Cellular Viability (MTT) Assay.

Conclusion
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ARN14974 is a highly potent and specific inhibitor of acid ceramidase that has proven effective

in both cellular and animal models. Its ability to robustly increase intracellular ceramide levels

by blocking their degradation provides a powerful tool for investigating the complex roles of

sphingolipids in cell signaling and disease pathogenesis. The data summarized herein

underscore the potential of ASAH1 inhibition as a therapeutic strategy, particularly in oncology.

The detailed protocols and pathway diagrams serve as a practical resource for researchers

aiming to explore the function of ASAH1 and the therapeutic utility of its inhibitors. Further

investigation into the pharmacokinetics, safety profile, and efficacy of benzoxazolone

carboxamides like ARN14974 is warranted to advance this class of compounds toward clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605581#arn14974-as-an-acid-ceramidase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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